2-Benzyl-5-hydroxyisoindole-1,3-dione
Description
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-benzyl-5-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI Key |
ZJCVGFCOHPVDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from substituted phthalic anhydrides or phthalic acid derivatives, which undergo nucleophilic attack and cyclization to form the isoindoline-1,3-dione ring. The benzyl group introduction at position 2 is often achieved through benzylation reactions of suitable precursors or by using benzyl-substituted starting materials.
Preparation via Condensation of 3-Aminopiperidine-2,6-dione and 3-Hydroxyphthalic Acid Derivatives
A prominent method, adapted from related isoindoline-1,3-dione compounds synthesis, involves the reaction of 3-aminopiperidine-2,6-dione salts with 3-hydroxyphthalic acid derivatives in the presence of a base and solvent at elevated temperatures. Although this method is described for closely related compounds (e.g., 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione), it provides a framework applicable to the preparation of this compound by appropriate modifications in substituents and reagents.
| Parameter | Typical Value/Example |
|---|---|
| Starting Materials | 3-Hydroxyphthalic acid derivatives, 3-aminopiperidine-2,6-dione salts |
| Base | Organic base (e.g., triethylamine) |
| Solvent | Organic acid (e.g., acetic acid) |
| Temperature | Elevated (e.g., 120 °C) |
| Reaction Time | Several hours (varies by scale) |
- Neutralization of 3-aminopiperidine-2,6-dione hydrochloride with triethylamine to form the free base in situ.
- Nucleophilic attack on the phthalic acid derivative, leading to ring closure forming the isoindoline-1,3-dione scaffold.
- The hydroxyl group at position 5 is retained or protected/deprotected as needed.
This method allows for the incorporation of various substituents, including benzyl groups, by starting from appropriately substituted phthalic acid derivatives or by post-synthetic modifications.
Benzylation Approaches
Direct benzylation of isoindoline-1,3-dione derivatives at position 2 can be achieved by alkylation reactions using benzyl halides under basic conditions. This method involves:
- Starting from 5-hydroxyisoindole-1,3-dione or a protected variant.
- Treatment with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent systems may include DMF, DMSO, or acetone.
- Reaction temperatures range from room temperature to reflux depending on reactivity.
This approach allows selective introduction of the benzyl group at position 2 after formation of the core ring system.
Protection and Deprotection Strategies
Given the presence of reactive hydroxyl and amino groups, protecting groups are often employed to prevent side reactions during synthesis. Common protecting groups and their applications include:
| Functional Group | Protecting Group Examples | Purpose |
|---|---|---|
| Hydroxyl | Allyl, methyl, methoxymethyl (MOM) | Prevents undesired reactions during alkylation or condensation |
| Amino | Boc (tert-butoxycarbonyl), Fmoc | Protects amino groups during multi-step synthesis |
Deprotection is typically performed under mild acidic or basic conditions after key synthetic steps are completed to yield the free hydroxyl and amino functionalities.
Purification and Characterization
Purification of this compound is commonly achieved by recrystallization or chromatographic techniques. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Mass Spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to confirm functional groups.
- Elemental analysis for purity assessment.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Bases | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|---|
| Condensation with 3-aminopiperidine-2,6-dione salts | 3-Hydroxyphthalic acid derivatives, 3-aminopiperidine-2,6-dione hydrochloride | Triethylamine (organic base) | Acetic acid (organic acid) | ~120 °C | In situ free base formation; suitable for hydroxy substitution |
| Benzylation of isoindoline-1,3-dione derivatives | 5-Hydroxyisoindole-1,3-dione or protected derivatives | Benzyl halides (benzyl bromide/chloride), K2CO3 or NaH | DMF, DMSO, acetone | RT to reflux | Post-ring formation benzylation; requires protection of hydroxy/amino groups |
| Protection/Deprotection | Hydroxyl and amino functional groups | Boc, Fmoc, MOM, allyl groups | Various solvents | Mild conditions | Ensures selectivity and prevents side reactions |
Research Findings and Source Diversity
The primary sources of information on the preparation of isoindoline-1,3-dione derivatives, including this compound, are patent documents and peer-reviewed chemical synthesis literature. Notably:
- Patent US9133161B2 and WO2014018866A1 provide detailed synthetic processes for isoindoline-1,3-dione compounds with hydroxy and amino substitutions, outlining reaction conditions, protecting groups, and purification methods.
- These patents emphasize the use of organic bases such as triethylamine, organic acid solvents like acetic acid, and elevated temperatures to facilitate cyclization and substitution reactions.
- The patents also discuss the importance of protecting groups and the formation of pharmaceutically acceptable salts, solvates, and hydrates to improve compound stability and purity.
- The synthetic flexibility allows for the introduction of benzyl groups either by starting from benzyl-substituted phthalic acid derivatives or by benzylation of preformed isoindoline-1,3-dione cores.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-hydroxyisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and the carbonyl groups at positions 1 and 3 .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts such as transition metals and organocatalysts to enhance the reactivity and selectivity of the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindoline-1,3-dione derivatives, while reduction reactions may produce reduced isoindoline derivatives .
Scientific Research Applications
2-Benzyl-5-hydroxyisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, isoindoline-1,3-diones have shown potential as therapeutic agents due to their ability to modulate biological targets such as dopamine receptors and β-amyloid protein aggregation . In industry, these compounds are used as intermediates for the production of pharmaceuticals, herbicides, colorants, dyes, and polymer additives .
Mechanism of Action
The mechanism of action of 2-Benzyl-5-hydroxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, isoindoline-1,3-diones have been shown to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Benzyl-5-hydroxyisoindole-1,3-dione and Analogs
*ClogP values estimated using substituent contributions (hydroxy: -0.67; nitro: +0.28; benzyl: +2.01).
†Predicted using fragment-based methods.
‡Direct experimental data unavailable; inferences drawn from analogs.
Key Findings:
Piperazine-2,3-dione derivatives with alkyl/aryl substituents exhibit optimized ClogP values (1.5–3.0), balancing solubility and bioavailability for anthelmintic applications .
Biological Activity and Selectivity Nitro vs. Scaffold Comparisons:
- Piperazine-2,3-diones demonstrate significant anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, attributed to their balanced lipophilicity and structural mimicry of parasite targets .
- Indolin-2,3-diones exhibit high s2 receptor subtype selectivity (Kis1/Kis2 >72) due to their carbonyl groups, suggesting that isoindole-1,3-diones with polar substituents (e.g., -OH) may similarly influence receptor affinity .
Synthetic Accessibility 2-Benzyl-5-nitroisoindole-1,3-dione is synthesized via nitration of the parent isoindole-dione, a reaction that may be adaptable to introduce hydroxyl groups using hydroxylation or demethylation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
